molecular formula C17H11FN2O3 B5849540 N-(4-fluoro-3-nitrophenyl)-2-naphthamide

N-(4-fluoro-3-nitrophenyl)-2-naphthamide

Cat. No. B5849540
M. Wt: 310.28 g/mol
InChI Key: MEORFLZLMYGJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-3-nitrophenyl)-2-naphthamide, also known as FNPA, is a synthetic compound that has gained significant attention in scientific research. FNPA is a potent inhibitor of the enzyme, cyclic nucleotide phosphodiesterase (PDE), which is involved in the regulation of intracellular cyclic nucleotide levels.

Mechanism of Action

N-(4-fluoro-3-nitrophenyl)-2-naphthamide acts as a competitive inhibitor of PDE, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, N-(4-fluoro-3-nitrophenyl)-2-naphthamide increases the levels of cAMP and cGMP, which are important second messengers involved in cellular signaling pathways. The increased levels of cAMP and cGMP lead to downstream effects such as the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively.
Biochemical and Physiological Effects:
The increased levels of cAMP and cGMP due to N-(4-fluoro-3-nitrophenyl)-2-naphthamide treatment have been shown to have various biochemical and physiological effects. For example, N-(4-fluoro-3-nitrophenyl)-2-naphthamide has been reported to inhibit the proliferation and migration of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-fluoro-3-nitrophenyl)-2-naphthamide has also been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, N-(4-fluoro-3-nitrophenyl)-2-naphthamide has been reported to improve cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity and reducing amyloid-β (Aβ) deposition.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-fluoro-3-nitrophenyl)-2-naphthamide in lab experiments is its specificity towards PDE inhibition. N-(4-fluoro-3-nitrophenyl)-2-naphthamide exhibits high selectivity towards PDE4 and PDE5 isoforms, which are involved in the regulation of inflammation and smooth muscle relaxation, respectively. Moreover, N-(4-fluoro-3-nitrophenyl)-2-naphthamide has been reported to have a low toxicity profile and is well-tolerated in animal models. However, one of the limitations of using N-(4-fluoro-3-nitrophenyl)-2-naphthamide is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

N-(4-fluoro-3-nitrophenyl)-2-naphthamide has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for N-(4-fluoro-3-nitrophenyl)-2-naphthamide research include:
1. Investigating the efficacy of N-(4-fluoro-3-nitrophenyl)-2-naphthamide in combination with other chemotherapy drugs for the treatment of cancer.
2. Studying the effects of N-(4-fluoro-3-nitrophenyl)-2-naphthamide on other signaling pathways such as the MAPK/ERK pathway.
3. Exploring the potential use of N-(4-fluoro-3-nitrophenyl)-2-naphthamide in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis.
4. Developing novel formulations of N-(4-fluoro-3-nitrophenyl)-2-naphthamide to improve its solubility and bioavailability.
5. Conducting clinical trials to evaluate the safety and efficacy of N-(4-fluoro-3-nitrophenyl)-2-naphthamide in humans.
Conclusion:
N-(4-fluoro-3-nitrophenyl)-2-naphthamide is a synthetic compound that has gained significant attention in scientific research due to its potent inhibitory activity towards PDE. N-(4-fluoro-3-nitrophenyl)-2-naphthamide has shown promising results in preclinical studies for its potential therapeutic applications in cancer, inflammation, and neurological disorders. However, further research is needed to explore its efficacy and safety in humans. N-(4-fluoro-3-nitrophenyl)-2-naphthamide has the potential to be a valuable tool for drug discovery and development in the future.

Synthesis Methods

N-(4-fluoro-3-nitrophenyl)-2-naphthamide can be synthesized by reacting 4-fluoro-3-nitroaniline with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism and results in the formation of N-(4-fluoro-3-nitrophenyl)-2-naphthamide as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-2-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(4-fluoro-3-nitrophenyl)-2-naphthamide has also been reported to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. Moreover, N-(4-fluoro-3-nitrophenyl)-2-naphthamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O3/c18-15-8-7-14(10-16(15)20(22)23)19-17(21)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEORFLZLMYGJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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